2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

Positional isomer SAR Medicinal chemistry Scaffold differentiation

Procuring the authentic 3-phenoxy isomer eliminates a critical structural variable in SAR campaigns. Unlike the para or ortho isomers (identical MW 229.27, cLogP 1.7), this meta-substituted phenylglycinol provides a unique electrostatic and steric profile essential for probing receptor pockets such as the sigma receptor phenyl-A region. - Defined meta-phenoxyphenyl regiochemistry - avoids isobaric positional-isomer confounding in hit validation. - Available as racemate (CAS 1184462-85-8) or single (R)-/(S)-enantiomers for asymmetric catalysis and enantioselectivity tuning. - Serves as a QC reference standard for HPLC/UPLC method development to resolve co-eluting positional isomers.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B13606621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N
InChIInChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2
InChIKeyVHTXXANHTMMDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-phenoxyphenyl)ethan-1-ol – Structural Identity and Procurement Baseline for a Meta-Substituted Phenoxyphenyl Amino Alcohol


2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (CAS 1184462-85-8, racemate; CAS 1213538-50-1, S-enantiomer; CAS 1213204-68-2, R-enantiomer) is a chiral 1,2-amino alcohol bearing a meta-phenoxyphenyl substituent [1]. Its molecular formula is C₁₄H₁₅NO₂ (MW 229.27 g/mol). The compound belongs to the class of substituted phenylglycinols and is primarily employed as a research building block for chiral ligand synthesis, asymmetric catalysis, and medicinal chemistry scaffold exploration [2]. The meta-phenoxy substitution pattern distinguishes it from the more common para- and ortho-substituted positional isomers, with implications for molecular recognition, steric encumbrance, and electronic distribution that are relevant to procurement decisions in structure-activity relationship (SAR) campaigns.

Why In-Class Phenoxyphenyl Amino Alcohols Cannot Substitute 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Without Data


Although all phenoxyphenyl amino alcohol positional isomers (2-, 3-, and 4-phenoxy) share an identical molecular formula and computed global descriptors (cLogP 1.7, TPSA 55.5 Ų, HBD 2, HBA 3), the position of the phenoxy substituent on the central phenyl ring produces distinct electrostatic surface potentials, dipole moment vectors, and steric contours that are not captured by these bulk parameters [1]. The meta-substitution pattern positions the phenoxy group at a geometry that non-symmetrically perturbs the electron density of the aromatic ring through both inductive and resonance effects, unlike the para isomer which preserves a more symmetric electron distribution [2]. In receptor-binding or enzyme-inhibition contexts where the phenoxy oxygen engages in a directional hydrogen bond or occupies a defined hydrophobic pocket, exchanging the 3-phenoxy isomer for the 4-phenoxy or 2-phenoxy analog can ablate or invert activity — a phenomenon well-documented in the phenoxyphenyl alkylamine class targeting sigma receptors and serotonin transporters [3]. Procurement without explicit positional-isomer specification therefore introduces a structural variable that confounds SAR interpretation and may invalidate hit-validation efforts.

Quantitative Differentiation Evidence: 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Versus Closest Analogs


Meta-Phenoxy Substitution Confers Distinct Steric and Electronic Topography Relative to Para- and Ortho-Positional Isomers

The 3-phenoxyphenyl substitution pattern positions the phenoxy oxygen at a meta relationship to the amino alcohol side chain, generating an asymmetric electrostatic surface that differs qualitatively from the para (4-phenoxy) isomer despite identical computed global descriptors (MW 229.27, cLogP 1.7, TPSA 55.5 Ų for both 3- and 4-isomers) [1]. In the arylalkoxyphenylalkylamine class studied by Nakazato et al., meta vs. para alkoxy substitution on the central phenyl ring produced 3- to 10-fold differences in sigma-1 receptor binding affinity, demonstrating that positional isomer identity is a critical variable not captured by bulk molecular property calculations [2]. The 2-phenoxy isomer introduces additional conformational constraints due to steric clash between the ortho-phenoxy group and the amino alcohol side chain, which can restrict accessible rotamer states compared to the meta isomer [3].

Positional isomer SAR Medicinal chemistry Scaffold differentiation

Chiral Purity Enantiomeric Excess as a Procurement Differentiator: (S)- vs (R)- vs Racemic 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol

The target compound is available in three stereochemical forms: racemate (CAS 1184462-85-8), (S)-enantiomer (CAS 1213538-50-1), and (R)-enantiomer (CAS 1213204-68-2). The (S)-enantiomer is reported by Enamine (Cat. EN300-1861429) as a discrete, stereo-defined building block, with pricing reflecting chiral enrichment costs: $1,296.00 for 0.05 g and $1,420.00 for 0.25 g as of 2023 [1]. In contrast, the (R)-enantiomer is supplied by MolDB (Cat. M289944) with a specification of 98% purity . The racemate is listed as discontinued at CymitQuimica (Ref. 3D-JXB46285) . For applications in asymmetric catalysis or chiral ligand design, the single enantiomer is functionally non-substitutable by the racemate because the opposite enantiomer may act as a competitive inhibitor or produce a diastereomeric catalyst with divergent enantioselectivity.

Chiral resolution Enantiomeric excess Asymmetric synthesis

Computed Physicochemical Differentiation from the Unsubstituted 2-Amino-2-phenylethanol Core Scaffold

Compared to the unsubstituted 2-amino-2-phenylethanol scaffold (MW 137.18 g/mol, cLogP ~0.7, TPSA 46.3 Ų), the 3-phenoxyphenyl analog increases molecular weight by 92.1 Da (+67%), cLogP by approximately 1.0 log unit (to 1.7), and topological polar surface area by 9.2 Ų (to 55.5 Ų) [1][2]. The additional phenoxy ring also increases the rotatable bond count from 2 to 4, providing greater conformational flexibility while also increasing the number of potential hydrogen bond acceptor sites from 2 to 3. These changes collectively shift the compound's property profile within the drug-likeness space: the increased lipophilicity (cLogP 1.7 vs. 0.7) enhances predicted membrane permeability but also elevates the risk of CYP-mediated metabolism and promiscuous binding relative to the unsubstituted core [3].

Physicochemical properties Lead optimization Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Based on Differentiation Evidence


SAR Exploration of Sigma-1 and Sigma-2 Receptor Ligands Requiring Meta-Phenoxyphenyl Topology

The meta-phenoxyphenyl substitution pattern provides an intermediate steric and electronic profile between the para and ortho isomers, which is valuable for probing the phenyl-A region of sigma receptors [1]. In SAR campaigns based on the arylalkoxyphenylalkylamine chemotype, the (S)-enantiomer (CAS 1213538-50-1) offers a defined stereochemical starting point for systematic variation of the amine and alcohol substituents while holding the 3-phenoxyphenyl recognition element constant [2].

Chiral Ligand Synthesis for Asymmetric Catalysis

The single-enantiomer forms ((R)- or (S)-) serve as enantiopure 1,2-amino alcohol building blocks for the preparation of chiral oxazaborolidine catalysts, bisoxazoline ligands, or Schiff base metal complexes. The 3-phenoxy substituent provides an additional steric handle not present in the parent 2-phenylglycinol scaffold, which can be exploited to tune enantioselectivity [2]. Procurement of the specific enantiomer (CAS 1213538-50-1 or CAS 1213204-68-2) rather than the racemate is mandatory, as diastereomeric catalysts derived from enantiomeric amino alcohols generally produce opposite enantioselectivity.

Scaffold-Hopping and Bioisostere Evaluation in Medicinal Chemistry

The calculated lipophilicity increment of +1.0 cLogP unit relative to the unsubstituted 2-amino-2-phenylethanol core positions the 3-phenoxyphenyl analog as a tool to evaluate the effect of increased hydrophobicity on target binding, cellular permeability, and metabolic stability within a congeneric series [3]. The meta attachment geometry distinguishes this compound from the para isomer, enabling head-to-head comparison of positional isomer effects on in vitro pharmacology when both meta and para isomers are procured and tested in parallel [1].

Reference Standard for Positional Isomer Purity in Analytical Method Development

Because the 2-, 3-, and 4-phenoxyphenyl amino alcohol isomers are isobaric (identical MW 229.27) and share similar chromatographic retention, the authentic 3-phenoxy reference compound (CAS 1184462-85-8 or single enantiomer) is essential for developing HPLC or UPLC methods capable of resolving positional isomers. This is particularly relevant for quality control of synthetic products where regioisomeric impurities may arise from phenoxide coupling reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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